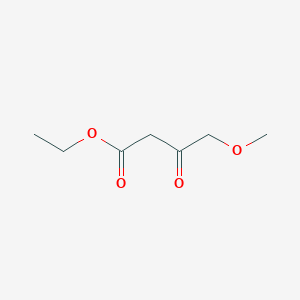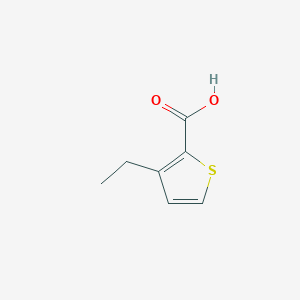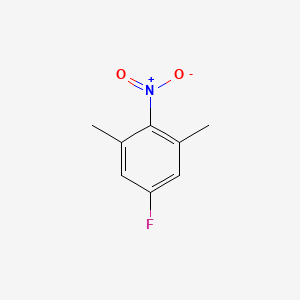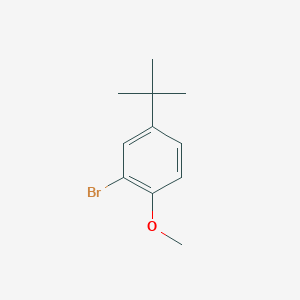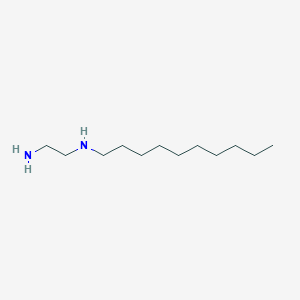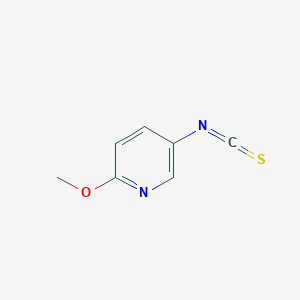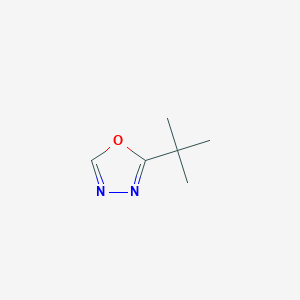
2-Tert-butyl-1,3,4-oxadiazole
概要
説明
2-Tert-butyl-1,3,4-oxadiazole is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring structure.
作用機序
Target of Action
Oxadiazoles, in general, have been found to exhibit a wide range of biological activities . For instance, some oxadiazole derivatives have shown antibacterial, antiviral, and anti-leishmanial activities . The specific targets for these activities are diverse and depend on the specific derivative and its functional groups .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in the oxadiazole ring . The specific interactions and resulting changes would depend on the particular target and the surrounding biochemical environment .
Biochemical Pathways
Oxadiazoles have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . The affected pathways and their downstream effects would be dependent on the specific target and the biological context .
Pharmacokinetics
The pharmacokinetic properties of oxadiazole derivatives can vary widely depending on their specific chemical structures . The impact on bioavailability would be determined by factors such as absorption rate, distribution within the body, metabolic stability, and rate of excretion .
Result of Action
Given the broad range of biological activities associated with oxadiazoles, the effects could potentially include alterations in cellular processes, inhibition of specific enzymes or receptors, or disruption of microbial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Tert-butyl-1,3,4-oxadiazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the specific biological context and the presence of other drugs or substances .
生化学分析
Biochemical Properties
2-Tert-butyl-1,3,4-oxadiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with various biomolecules, including enzymes such as cytochrome P450 and other oxidoreductases. These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes. This binding can lead to either inhibition or activation of the enzyme’s catalytic activity, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can affect metabolic pathways by altering the activity of key enzymes, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule’s function. For example, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be more complex. Prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can lead to alterations in cell growth and differentiation. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, it can exhibit toxic effects, including oxidative stress and apoptosis. These adverse effects are often associated with the accumulation of reactive oxygen species and the disruption of cellular homeostasis. It is important to carefully monitor the dosage and duration of exposure to this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the oxidation and subsequent metabolism of the compound, resulting in the formation of various metabolites. The metabolic pathways of this compound can also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound from the body. These metabolic processes are essential for the detoxification and elimination of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which affects its ability to cross biological membranes and reach target sites .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound is often mediated by specific targeting signals and post-translational modifications, which direct the compound to its appropriate subcellular destinations. The activity of this compound can be influenced by its localization, as it can interact with different biomolecules in distinct cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1,3,4-oxadiazole typically involves the dehydrative cyclization of hydrazides or semicarbazides. One common method is the reaction of tert-butylamidoxime with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) . The reaction conditions often require heating in an inert solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: 2-Tert-butyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties .
科学的研究の応用
2-Tert-butyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
類似化合物との比較
1,2,4-Oxadiazole: Another isomer with similar properties but different reactivity.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical and biological activities.
1,2,5-Oxadiazole: Another isomer with distinct chemical properties.
Uniqueness: 2-Tert-butyl-1,3,4-oxadiazole is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications requiring high stability and specific reactivity .
特性
IUPAC Name |
2-tert-butyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETCKKFZFOFBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464983 | |
| Record name | 2-tert-butyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251540-53-1 | |
| Record name | 2-tert-butyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the m-terphenyloxadiazole derivatives suitable for use as electron transporting materials in blue phosphorescent OLEDs?
A1: The m-terphenyloxadiazole derivatives, specifically tOXD-mTP and tpOXD-mTP, possess several key characteristics that make them well-suited as ETMs in blue phosphorescent OLEDs []:
- High Triplet Energy Gaps (ET): Both tOXD-mTP and tpOXD-mTP exhibit high ET values of 2.83 eV and 2.90 eV, respectively []. This is crucial for efficiently confining the triplet exciton within the emitting layer, preventing energy transfer losses and enabling efficient blue phosphorescence.
- Effective Electron Transport: The incorporation of two oxadiazolyl groups and a m-terphenyl linkage within the molecular structure contributes to efficient electron transport properties []. This facilitates the movement of electrons through the ETM layer to the emissive layer.
- Improved Device Performance: OLED devices utilizing tOXD-mTP and tpOXD-mTP as ETMs demonstrate significantly enhanced performance compared to devices using the conventional ETM OXD-7 []. This is evident in the higher current efficiencies and external quantum efficiencies achieved, highlighting the effectiveness of these novel materials in improving device performance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


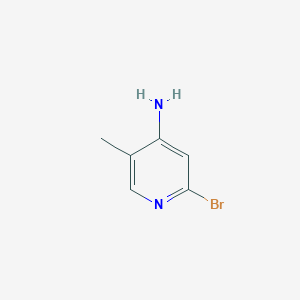
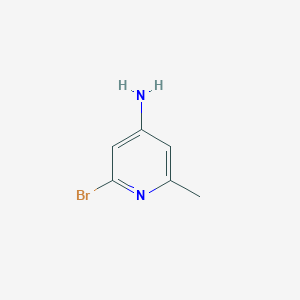
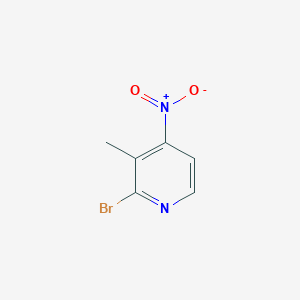
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
